Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives involves a mixture of 1-(benzofuran-2-yl)-3-(dimethylamino) prop-2-en-1-one and piperidine, which is refluxed in ethanol overnight . The reaction mixture is then poured into ice .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran derivatives include the refluxing of a mixture in ethanol . This process is part of the broader field of organic synthesis, which involves the construction of organic compounds via chemical reactions .Scientific Research Applications
Chemical Structure Analysis and Derivatives
Research on ethyl 3-(benzofuran-2-yl)-3-oxopropanoate includes investigations into its chemical structure and related compounds. Jian-xin Chen et al. (2010) identified enantiomeric neolignans related to ethyl 3-(benzofuran-2-yl)-3-oxopropanoate in Lobelia chinensis, using extensive spectroscopic analyses (Chen et al., 2010). Additionally, M. Mubarak et al. (2007) synthesized new benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, which were tested for anti-HIV activities (Mubarak et al., 2007).
Crystal Structure Investigations
Youness Boukharsa et al. (2015) focused on the crystal structure of a related compound, ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate, providing insights into molecular interactions and structural characteristics (Boukharsa et al., 2015).
Synthesis and Functionalization
Research also encompasses the synthesis and functionalization of ethyl 3-(benzofuran-2-yl)-3-oxopropanoate derivatives. Jin Zhang et al. (2017) explored photoinduced oxidative annulation processes involving these compounds, contributing to the development of functionalized polyheterocyclic structures (Zhang et al., 2017).
Potential in Drug Synthesis
The compound and its derivatives also hold potential in drug synthesis and biological applications. Eman M. Mohi El-Deen et al. (2016) synthesized novel hexahydroquinoline derivatives containing the benzofuran moiety and evaluated their cytotoxic effects against human hepatocellular carcinoma cell lines (El-Deen et al., 2016).
Future Directions
Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on the development of novel benzofuran compounds with enhanced biological activities and the exploration of their potential applications in medicine .
properties
IUPAC Name |
ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSJYHCDGBZOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509587 | |
Record name | Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate | |
CAS RN |
78917-44-9 | |
Record name | Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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